molecular formula C18H23NO2 B033935 4-(2-(4-Hydroxybenzyl)-phenoxy)-N-methylbutylamine CAS No. 101686-63-9

4-(2-(4-Hydroxybenzyl)-phenoxy)-N-methylbutylamine

Cat. No. B033935
CAS RN: 101686-63-9
M. Wt: 285.4 g/mol
InChI Key: OAXQKMWMVBGUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(4-Hydroxybenzyl)-phenoxy)-N-methylbutylamine is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as a selective β2-adrenergic receptor agonist, which means that it has the ability to selectively bind to and activate β2-adrenergic receptors in the body.

Mechanism of Action

The mechanism of action of 4-(2-(4-Hydroxybenzyl)-phenoxy)-N-methylbutylamine involves the selective binding and activation of β2-adrenergic receptors. This activation leads to the activation of adenylate cyclase, which in turn increases the production of cyclic adenosine monophosphate (cAMP). This increase in cAMP leads to various downstream effects, including bronchodilation, vasodilation, and increased cardiac output.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-(4-Hydroxybenzyl)-phenoxy)-N-methylbutylamine are primarily mediated through the activation of β2-adrenergic receptors. These effects include increased airway diameter, increased blood flow to skeletal muscle, and increased cardiac output. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-(4-Hydroxybenzyl)-phenoxy)-N-methylbutylamine in lab experiments is its high selectivity for β2-adrenergic receptors. This allows for more specific and targeted experiments. However, one limitation of using this compound is that it may not accurately reflect the physiological effects of endogenous β2-adrenergic receptor activation.

Future Directions

There are numerous future directions for the study of 4-(2-(4-Hydroxybenzyl)-phenoxy)-N-methylbutylamine. One potential direction is the development of more selective and potent β2-adrenergic receptor agonists. Additionally, further research is needed to fully understand the anti-inflammatory effects of this compound and its potential applications in the treatment of inflammatory diseases. Finally, the potential use of this compound in the treatment of various respiratory diseases, such as asthma and chronic obstructive pulmonary disease, should be explored further.

Synthesis Methods

The synthesis method of 4-(2-(4-Hydroxybenzyl)-phenoxy)-N-methylbutylamine involves the reaction of 4-hydroxybenzyl alcohol with 2-(4-bromophenoxy)-N-methylbutan-1-amine in the presence of a base. This reaction results in the formation of the desired compound. The purity of the compound can be increased through various purification techniques such as column chromatography.

Scientific Research Applications

4-(2-(4-Hydroxybenzyl)-phenoxy)-N-methylbutylamine has been extensively studied for its potential applications in scientific research. This compound has been shown to have a high affinity for β2-adrenergic receptors, which are found in various tissues throughout the body. This receptor activation has been linked to various physiological processes, including bronchodilation, vasodilation, and increased cardiac output.

properties

CAS RN

101686-63-9

Product Name

4-(2-(4-Hydroxybenzyl)-phenoxy)-N-methylbutylamine

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

4-[[2-[4-(methylamino)butoxy]phenyl]methyl]phenol

InChI

InChI=1S/C18H23NO2/c1-19-12-4-5-13-21-18-7-3-2-6-16(18)14-15-8-10-17(20)11-9-15/h2-3,6-11,19-20H,4-5,12-14H2,1H3

InChI Key

OAXQKMWMVBGUJZ-UHFFFAOYSA-N

SMILES

CNCCCCOC1=CC=CC=C1CC2=CC=C(C=C2)O

Canonical SMILES

CNCCCCOC1=CC=CC=C1CC2=CC=C(C=C2)O

Other CAS RN

101686-63-9

synonyms

4-(2-(4-hydroxybenzyl)-phenoxy)-N-methylbutylamine
HBPM

Origin of Product

United States

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